molecular formula C26H20N4O4 B12052704 1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone) CAS No. 892152-92-0

1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone)

Katalognummer: B12052704
CAS-Nummer: 892152-92-0
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: RWLFORDGPSNKKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone) is a complex organic compound with the molecular formula C26H20N4O4 and a molecular weight of 452.474 g/mol This compound is known for its unique structure, which includes multiple hydroxyl groups and phenylhydrazone moieties attached to an anthracenedione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone) typically involves the reaction of 1,2,5,8-tetrahydroxy-9,10-anthracenedione with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux . The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve various nucleophiles or electrophiles, depending on the desired product .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted phenylhydrazones. These products can have different chemical and physical properties, making them useful for various applications .

Wissenschaftliche Forschungsanwendungen

1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone) involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone) is unique due to the presence of both hydroxyl and phenylhydrazone groups. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it versatile for different applications.

Eigenschaften

CAS-Nummer

892152-92-0

Molekularformel

C26H20N4O4

Molekulargewicht

452.5 g/mol

IUPAC-Name

9-phenyldiazenyl-10-(2-phenylhydrazinyl)anthracene-1,2,5,8-tetrol

InChI

InChI=1S/C26H20N4O4/c31-18-13-14-19(32)23-22(18)24(29-27-15-7-3-1-4-8-15)17-11-12-20(33)26(34)21(17)25(23)30-28-16-9-5-2-6-10-16/h1-14,27,29,31-34H

InChI-Schlüssel

RWLFORDGPSNKKR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NNC2=C3C=CC(=C(C3=C(C4=C(C=CC(=C42)O)O)N=NC5=CC=CC=C5)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.